molecular formula C18H20FN5O B5594828 N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

Cat. No. B5594828
M. Wt: 341.4 g/mol
InChI Key: PBEANWOIPYBRDA-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of molecules that often feature in the study of synthetic cannabinoids, bioisosteric replacements, and pharmacologically active agents. The presence of pyrazole rings indicates its significance in creating bioactive compounds that can interact with various biological targets.

Synthesis Analysis

The synthesis of related compounds often involves strategic functionalization of the pyrazole core, indicating bioisosteric replacements of common pharmacophore elements like indazole rings. Such strategies aim to explore the pharmacological potentials of new compounds. An example includes the synthesis and characterization of compounds where different synthetic routes support the identification and differentiation of isomers, which is crucial for confirming the structure of newly synthesized 'research chemicals' (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is characterized by the presence of pyrazole and fluorophenyl groups. Structural analyses, such as X-ray crystallography, have been pivotal in elucidating the geometric parameters, confirming the envelope conformation of the pyrazoline ring, and the coplanarity or perpendicular orientation of substituted phenyl groups to the core structure (Köysal et al., 2005).

Chemical Reactions and Properties

Research on these compounds often reveals a range of chemical reactions, including nucleophilic substitutions and cyclizations that are pivotal in synthesizing new derivatives with potential bioactivity. The exploration of these reactions contributes to the development of novel compounds with specific properties, such as those designed for positron emission tomography (PET) imaging (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

Physical properties like crystal structure and thermal stability are crucial for understanding the behavior of these compounds under different conditions. Single crystal X-ray diffraction studies offer insights into the molecular conformation, intermolecular interactions, and overall stability of the compounds. For instance, studies have shown that these compounds can exhibit varied conformational structures and stability profiles, which are essential for their application in material science and pharmaceuticals (Kumara et al., 2018).

Scientific Research Applications

Structural and Synthetic Insights

Structural Analysis of N-substituted Pyrazoline Derivatives : Köysal et al. (2005) conducted a study on the structures of N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide and a related compound, revealing their geometric parameters and intramolecular interactions. This research provides foundational insights into the molecular conformation of related pyrazoline derivatives, which could be useful in understanding the chemical behavior of N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (Köysal, Işık, Sahin, & Palaska, 2005).

In Vitro Metabolism and Thermal Stability : Franz et al. (2017) explored the in vitro metabolism of a pyrazole-containing synthetic cannabinoid, which shares structural similarities with the chemical of interest. The study highlights the metabolic pathways and thermal stability, providing a perspective on the pharmacokinetic behavior of similar compounds (Franz, Angerer, Brandt, McLaughlin, Kavanagh, Moosmann, & Auwärter, 2017).

Potential Biological Activities

Antimicrobial and Anticancer Properties : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. Although not directly related to the specific compound , this research demonstrates the potential biological applications of pyrazole derivatives in treating diseases and managing inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antipsychotic Potential : Wise et al. (1987) investigated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for their antipsychotic-like properties in behavioral animal tests. The study provides an example of how modifications to the pyrazole structure can lead to significant pharmacological activities, suggesting a potential avenue for the development of new therapeutic agents based on the pyrazole core (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions in the field of pyrazole derivatives are likely to involve the development of new synthetic methods and the exploration of their potential applications in various fields, especially in drug discovery .

properties

IUPAC Name

N-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O/c1-3-23(11-13-10-20-24(4-2)12-13)18(25)17-9-16(21-22-17)14-5-7-15(19)8-6-14/h5-10,12H,3-4,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEANWOIPYBRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(CC)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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